CXD101
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CXD101 is a novel histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Although the exact therapeutic mechanism of action for this compound is not known, oral administration of this agent should inhibit the catalytic activity of HDAC, which results in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression.
Scientific Research Applications
1. Cancer Therapy and Immune System Activation
CXD101 has shown promise in reactivating the immune system to target cancer cells. It increases tumor expression of MHC I & II and infiltrates tumors with CD8 lymphocytes while decreasing T Reg cells. This property has been explored in a Phase Ib/II trial assessing this compound in combination with nivolumab for metastatic, previously-treated, microsatellite-stable colorectal carcinoma. The trial demonstrated the potential of this compound to re-engage the immune system's recognition of tumors, especially in combination with immune checkpoint inhibitors (Saunders et al., 2019).
2. Pharmacodynamics and Efficacy in Hematological Cancers
This compound has been studied for its safety, tolerability, pharmacokinetics, and pharmacodynamics, specifically in relapsed or refractory Hodgkin and non-Hodgkin lymphoma patients. The Phase I study indicated a favorable safety profile and observed disease activity in various types of lymphoma, suggesting its potential as a treatment option for hematological cancers (Eyre et al., 2016).
3. Enhancing Anti-cancer Activity through Immune Modulation
Research has indicated that this compound can modulate immune-relevant gene expression, particularly in colorectal cancer (CRC) cell lines. This modulation links to changes in the tumor microenvironment, notably in CD4 and CD8 tumor-infiltrating T lymphocytes. These findings suggest that this compound's ability to alter gene expression related to the immune system can enhance its anti-cancer activity, especially when combined with immune checkpoint inhibitors (Blaszczak et al., 2021).
4. Assessment of this compound in Advanced Solid-Organ Cancer and Lymphoma
A Phase 2a cohort expansion study assessed the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid-organ cancer and lymphoma. The study provided insights into the tolerability of this compound and its efficacy in specific types of lymphoma, supporting further research into combination therapy approaches (Booth et al., 2021).
Properties
Molecular Formula |
C25H28N4O5 |
---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
CXD101; CXD-101; CXD 101.; Unknown |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.